molecular formula C7H12N2O2 B1386947 5-(1,1-Dimethoxyethyl)-1H-pyrazole CAS No. 1188281-53-9

5-(1,1-Dimethoxyethyl)-1H-pyrazole

Cat. No.: B1386947
CAS No.: 1188281-53-9
M. Wt: 156.18 g/mol
InChI Key: BYJVQYSFSOVPQM-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Organic Synthesis

The pyrazole nucleus is a cornerstone in synthetic organic chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. rsc.org Pyrazole derivatives are integral to medicinal chemistry and drug discovery, forming the structural basis for drugs with a wide array of therapeutic activities, including anti-inflammatory, anticancer, analgesic, antibacterial, and antidepressant properties. nih.govconicet.gov.ar The metabolic stability of the pyrazole ring is a key factor in its frequent incorporation into newly developed drugs. nih.gov

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. conicet.gov.arorganic-chemistry.org This reaction's versatility allows for the preparation of a diverse range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl starting materials. researchgate.net Other synthetic routes include 1,3-dipolar cycloadditions and multicomponent reactions, with modern approaches focusing on green chemistry principles to create more sustainable and efficient processes. researchgate.netnih.govnih.gov

The chemical reactivity of the pyrazole ring allows for further functionalization. The NH group of the pyrazole can be easily alkylated, and the carbon at the 4-position is a prime site for electrophilic substitution. libretexts.org This tunable reactivity, combined with its proven biological significance, makes the pyrazole scaffold a highly valuable building block for chemists.

Table of Selected Bioactive Pyrazole-Containing Drugs

Drug Name Therapeutic Use
Celecoxib Anti-inflammatory nih.gov
Rimonabant Anti-obesity (withdrawn) nih.gov
Sildenafil Erectile dysfunction nih.gov
Ruxolitinib Anticancer conicet.gov.ar
Crizotinib Anticancer conicet.gov.ar

Significance of Acetal-Functionalized Pyrazoles in Chemical Research

The specific significance of 5-(1,1-Dimethoxyethyl)-1H-pyrazole lies in its acetal (B89532) functional group. Acetals are widely used as protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis. youtube.com The core value of a protecting group is its ability to mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. youtube.com

The acetal group in this compound protects the corresponding acetyl group (a ketone). This protection is crucial because the acetyl group contains a reactive carbonyl carbon and acidic alpha-protons which could interfere with many common synthetic operations. For instance, if a chemist wanted to perform a reaction at the N-1 position of the pyrazole ring using a strong base and an alkylating agent, the unprotected acetyl group could be deprotonated, leading to undesired side reactions.

By converting the acetyl group to a dimethyl acetal, the compound becomes stable in neutral to strongly basic conditions, as well as in the presence of nucleophiles and hydride reagents. youtube.com This allows for a broad range of chemical modifications to be performed on other parts of the molecule, such as the N-H position or the C-4 position of the pyrazole ring.

Once the desired modifications are complete, the protecting group can be easily removed. The acetal is readily hydrolyzed back to the original carbonyl group under aqueous acidic conditions, a process known as deprotection. This regenerates the 5-acetyl-1H-pyrazole, which can then be used in subsequent synthetic steps. Therefore, this compound is not typically the final target but a key intermediate that enables more complex and selective synthetic strategies, expanding the utility of the pyrazole scaffold in creating novel compounds.

Properties

IUPAC Name

5-(1,1-dimethoxyethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(10-2,11-3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJVQYSFSOVPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 1,1 Dimethoxyethyl 1h Pyrazole and Its Analogs

Cyclocondensation Reactions for Pyrazole (B372694) Core Formation

The formation of the pyrazole ring is most commonly achieved through the cyclocondensation of a binucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-bielectrophilic precursor. Various forms of this precursor can be employed, leading to a range of synthetic strategies.

Reactions with Hydrazine and 1,3-Dicarbonyl Precursors

The reaction between a 1,3-dicarbonyl compound and hydrazine is a classical and widely used method for pyrazole synthesis. mdpi.comnih.govnih.govmdpi.com For the synthesis of 5-(1,1-dimethoxyethyl)-1H-pyrazole, the required precursor would be 4,4-dimethoxypentane-1,3-dione. The acetal (B89532) group in this precursor is generally stable to the reaction conditions, allowing for the direct formation of the target pyrazole. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or acetic acid, often with heating. thieme.com

The Knorr pyrazole synthesis, first reported in 1883, is a specific application of the general 1,3-dicarbonyl and hydrazine reaction, often catalyzed by acid. jk-sci.comslideshare.netslideshare.net The mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. slideshare.net When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of regioisomers can be formed. wikipedia.org However, with hydrazine itself, a single product is typically expected. The reaction of 4,4-dimethoxypentane-1,3-dione with hydrazine under Knorr conditions would be expected to yield this compound.

Reactant 1Reactant 2CatalystProductReference
1,3-Dicarbonyl CompoundHydrazineAcidPyrazole jk-sci.comslideshare.net
4,4-Dimethoxypentane-1,3-dioneHydrazineAcidThis compound(Implied)

Table 1: Overview of the Knorr Pyrazole Synthesis

To circumvent the need to isolate potentially unstable 1,3-dicarbonyl compounds, methods for their in situ generation have been developed. beilstein-journals.org For instance, a ketone can be reacted with an ester in the presence of a strong base (like sodium ethoxide or LiHMDS) to form the 1,3-dicarbonyl, which is then immediately treated with hydrazine in the same pot to yield the pyrazole. beilstein-journals.orgorganic-chemistry.org This one-pot procedure can be applied to the synthesis of this compound by using 3,3-dimethoxybutan-2-one (B1329833) and a suitable acylating agent.

Condensation with α,β-Unsaturated Carbonyl Compounds Featuring Acetal Moieties

An alternative to 1,3-dicarbonyls is the use of α,β-unsaturated ketones or aldehydes. nih.govresearchgate.netresearchgate.net The reaction with hydrazine proceeds via a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and elimination of water to form a pyrazoline, which is then oxidized to the pyrazole. beilstein-journals.orgresearchgate.net For the synthesis of this compound, a suitable precursor would be 5,5-dimethoxyhex-3-en-2-one. The presence of the acetal moiety is not expected to interfere with the reaction.

Precursor TypeKey Reaction StepsProductReferences
α,β-Unsaturated KetoneMichael Addition, Cyclization, OxidationPyrazole nih.govbeilstein-journals.orgresearchgate.net
5,5-Dimethoxyhex-3-en-2-one(as above)This compound(Implied)

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyls

Cyclocondensation of α-Oxoketene O,N-Acetals and Enaminodiketones

More complex precursors such as α-oxoketene dithioacetals and enaminodiketones have also been employed in pyrazole synthesis. organic-chemistry.orgnih.gov For example, α-oxoketene S,S-dimethyl acetals can undergo cyclocondensation with various acid hydrazides to yield N-acyl-5-amino-3-(methylthio)pyrazoles. nih.gov While not a direct route to the title compound, this methodology highlights the versatility of using functionalized precursors. Similarly, the cyclocondensation of enaminodiketones with hydrazines provides a regioselective route to substituted pyrazoles. organic-chemistry.org

Utilization of 1,2,4-Triketone Analogs with Acetal Functionality

A more recent and highly relevant approach involves the use of 1,2,4-triketone analogs. Specifically, the acetal-functionalized 2,4-diketoester, ethyl 5,5-dimethoxy-4-oxohexanoate, can be synthesized via a Claisen condensation of 3,3-dimethoxybutan-2-one with diethyl oxalate. mdpi.com This triketone analog can then be reacted with hydrazines. Research has shown that the reaction of such acetal-containing 1,2,4-triketone analogs with aqueous hydrazine in methanol (B129727) can proceed chemoselectively to form the corresponding NH-pyrazole while retaining the acetal group. mdpi.com This provides a direct pathway to this compound derivatives. The reaction's regioselectivity can be influenced by the reaction conditions and the nature of the substituents. mdpi.comresearchgate.net

PrecursorReagentConditionsProductReference
Acetal-containing 1,2,4-triketone analogAqueous HydrazineMethanolAcetal-containing NH-pyrazole mdpi.com
Ethyl 5,5-dimethoxy-4-oxohexanoateHydrazine(as above)Ethyl this compound-3-carboxylate(Implied)

Table 3: Pyrazole Synthesis from 1,2,4-Triketone Analogs

Chemo- and Regioselective Condensations

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a fundamental and widely used method for pyrazole synthesis. mdpi.comslideshare.net The regioselectivity of this reaction, which dictates the final substitution pattern on the pyrazole ring, is a critical aspect. In the context of synthesizing analogs of this compound, the use of β-alkoxy-α,β-unsaturated ketones and similar acetal-protected precursors allows for controlled and regioselective reactions.

For instance, the reaction of β-ethoxy-β-indolyl-α,β-unsaturated ketones with hydrazine hydrate (B1144303) or semicarbazide (B1199961) hydrochloride has been utilized to produce N-unsubstituted pyrazoles bearing indole (B1671886) units. nih.gov By carefully controlling the reaction conditions, it is possible to achieve regioselective synthesis of specific isomers. nih.gov Similarly, the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide can furnish 1-aryl-3,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org

A notable example of regioselective synthesis involves the use of 1,3-bisaryl-monothio-1,3-diketones or 3-(methylthio)-1,3-bisaryl-2-propenones with arylhydrazines. This approach provides complementary regioselectivity at the 3 and 5 positions of the pyrazole ring, yielding 1-aryl-3,5-bisarylpyrazoles. organic-chemistry.org

The following table summarizes examples of chemo- and regioselective condensation reactions for the synthesis of pyrazole analogs.

ReactantsCatalyst/ConditionsProductReference
1,3-Diketones, ArylhydrazinesRoom Temperature, N,N-Dimethylacetamide1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.org
β,γ-Unsaturated HydrazonesCu-catalyst, Aerobic OxidationPyrazole derivatives organic-chemistry.org
1,3-Diols, ArylhydrazinesRu3(CO)12, NHC-diphosphine ligandPyrazoles and 2-pyrazolines organic-chemistry.org

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions represent a powerful and versatile strategy for the construction of five-membered heterocyclic rings like pyrazoles. nih.gov This approach typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

1,3-Dipolar Cycloaddition of Diazo Compounds with Alkyne Surrogates (e.g., Bromovinyl Acetals)

A significant advancement in pyrazole synthesis is the use of 1,3-dipolar cycloaddition of diazo compounds with various dipolarophiles. mdpi.com To access compounds like this compound, where direct use of the corresponding alkyne might be challenging, alkyne surrogates such as bromovinyl acetals have proven effective.

This methodology involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then undergo a regioselective 1,3-dipolar cycloaddition with unactivated bromovinyl acetals. thieme.deorganic-chemistry.org This approach provides an efficient and cost-effective route to 3,5-disubstituted pyrazoles. thieme.de The reaction tolerates a variety of substituted benzylidene groups on the N-tosylhydrazones. organic-chemistry.org

Diazo PrecursorAlkyne SurrogateConditionsProductReference
N-TosylhydrazonesBromovinyl acetalsBase-mediated3,5-Disubstituted pyrazoles thieme.deorganic-chemistry.org
Diazo compounds from aldehydesTerminal alkynes-3,5-Disubstituted pyrazoles mdpi.com

Other Cycloaddition Pathways Involving Acetal Precursors

Beyond the use of bromovinyl acetals, other cycloaddition pathways involving acetal precursors have been explored. These methods often leverage the acetal group as a masked carbonyl or a directing group to control the regioselectivity of the cycloaddition. While direct examples for the synthesis of this compound via these specific pathways are not explicitly detailed in the provided context, the general principles of cycloaddition chemistry suggest their applicability. For instance, intramolecular dipolar cycloaddition reactions of alkyne-tethered aldehydes, after conversion to the corresponding tosylhydrazones and in-situ generation of diazo compounds, can lead to fused pyrazole systems. thieme-connect.de

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. thieme-connect.denih.gov

Consecutive Three-Component Synthesis Utilizing Propynal Diethylacetal

A notable MCR approach for the synthesis of 3-(hetero)aryl-1H-pyrazoles utilizes propynal diethylacetal as a key three-carbon building block. nih.gov This consecutive three-component synthesis involves an initial room temperature Sonogashira arylation of propynal diethylacetal, which acts as a synthetic equivalent of propargyl aldehyde. nih.gov The subsequent step involves acetal cleavage and cyclocondensation with hydrazine hydrochloride at an elevated temperature (80 °C), furnishing the final pyrazole products in a one-pot fashion. nih.gov This method is particularly useful because 3-arylpropynals themselves are prone to oligomerization and polymerization. beilstein-journals.org

Component 1Component 2Component 3Key StepsProductReference
Propynal diethylacetal(Hetero)aryl iodidesHydrazine hydrochlorideSonogashira coupling, Acetal deprotection, Cyclocondensation3-(Hetero)aryl-1H-pyrazoles nih.govbeilstein-journals.org

One-Pot MCRs Incorporating Acetal-Containing Building Blocks

The development of one-pot MCRs that incorporate acetal-containing building blocks has further expanded the synthetic toolbox for accessing diverse pyrazole structures. These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. mdpi.com While the specific synthesis of this compound via these one-pot MCRs is not explicitly documented, the versatility of these methods suggests their potential applicability.

For example, a one-pot, four-component reaction involving ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and barbituric acid has been developed for the synthesis of pyrazolopyranopyrimidines. researchgate.net Similarly, the synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be achieved through a three-component one-pot reaction of benzaldehydes, malononitrile (B47326), and phenyl hydrazine using various catalysts. nih.gov These examples highlight the power of MCRs in constructing complex heterocyclic systems from simple and readily available starting materials.

Regioselective Synthesis Strategies for 5-Substituted Pyrazoles

The foremost challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine is controlling the regioselectivity. The reaction can theoretically yield two different regioisomers. The precursor for this compound would be 4,4-dimethoxy-2,4-pentanedione. The reaction of this β-dicarbonyl compound with hydrazine can lead to the desired this compound and its isomer, 3-(1,1-Dimethoxyethyl)-1H-pyrazole. The control over which isomer is formed is influenced by several factors.

Control of Nucleophilic Attack in Asymmetric Precursors

The regioselectivity of the cyclocondensation reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone is determined by the relative reactivity of the two carbonyl groups. In the case of an asymmetrical β-diketone, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The structure of the final pyrazole isomer is dependent on which nitrogen atom of the hydrazine attacks which carbonyl group and the subsequent cyclization and dehydration steps. The inherent electronic and steric differences between the two carbonyl groups in the precursor play a pivotal role in directing the initial attack. researchgate.net

For many 1,3-dicarbonyl compounds, steric interactions are a major factor in determining the preferred regioisomer. thieme.com The more sterically hindered carbonyl group is less accessible to the nucleophilic hydrazine, leading to a preference for attack at the less hindered carbonyl.

Influence of Reaction Conditions on Regioselectivity

Reaction conditions are a critical determinant in governing the regioselectivity of pyrazole synthesis. The choice of solvent, temperature, and the presence or absence of a catalyst can significantly influence the isomeric ratio of the products.

The condensation of hydrazines with 1,3-dicarbonyl compounds is typically carried out in polar protic solvents like alcohols or aqueous alcohol mixtures, often with heating in the presence of a mineral acid or acetic acid. thieme.com However, highly activated 1,3-dicarbonyl compounds can react to form pyrazoles in good yields even without the use of Brønsted acids. thieme.com

The stability of functionalities on the precursors under different pH conditions is a key consideration. For instance, the 1,1-dimethoxyethyl group is a ketal, which is generally stable under basic and neutral conditions but can be susceptible to hydrolysis under acidic conditions. nih.govacs.org Therefore, the choice of an acidic or basic catalyst must be made judiciously to ensure the integrity of the ketal group during the synthesis of this compound.

Reaction ConditionEffect on RegioselectivityReference
Solvent Can influence the tautomeric equilibrium of the 1,3-dicarbonyl precursor and the solvation of the transition states, thereby affecting the regiochemical outcome. researchgate.net
Temperature Can affect the kinetic versus thermodynamic control of the reaction, potentially altering the ratio of isomeric products. researchgate.net
pH (Catalyst) The use of acid or base catalysts can alter the reaction mechanism and the rate of competing pathways, thus influencing which regioisomer is preferentially formed. researchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis offers powerful tools for enhancing the efficiency and selectivity of pyrazole synthesis. Both transition-metal catalysts and acid/base catalysis have been extensively employed in the formation of the pyrazole ring.

Transition-Metal Catalyzed Reactions (e.g., Copper, Palladium)

Transition-metal catalysis has emerged as a versatile strategy for the synthesis of substituted pyrazoles, often under mild conditions with high functional group tolerance.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of pyrazoles. For instance, an efficient copper-catalyzed condensation reaction can provide pyrazoles at room temperature in short reaction times without the need for acidic conditions, which would be advantageous for substrates bearing acid-sensitive groups like ketals. organic-chemistry.org Copper(I)-catalyzed reactions of hydrazonyl chlorides with homopropargylic alcohols have also been developed for the regioselective synthesis of 5-substituted pyrazoles. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in various pyrazole syntheses. These include the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org While these methods offer access to a wide range of substituted pyrazoles, their application to the synthesis of this compound would depend on the availability of suitable precursors and the compatibility of the ketal group with the reaction conditions.

CatalystReaction TypeSubstratesProductReference
Copper Condensation1,3-Diketones, HydrazinesSubstituted Pyrazoles organic-chemistry.org
Copper(I) CycloadditionHydrazonyl Chlorides, Homopropargylic Alcohols5-Substituted Pyrazoles nih.gov
Palladium Four-component couplingTerminal Alkynes, Hydrazines, CO, Aryl IodidesSubstituted Pyrazoles organic-chemistry.org

Acid- and Base-Catalyzed Processes

The classic Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction that can be catalyzed by either acids or bases. organic-chemistry.org

Acid Catalysis: Mineral acids or acetic acid are commonly used to catalyze the condensation reaction. thieme.com The acidic environment can activate the carbonyl groups towards nucleophilic attack. However, for the synthesis of this compound, the concentration and strength of the acid must be carefully controlled to prevent the hydrolysis of the dimethoxyethyl ketal. nih.govacs.org

Base Catalysis: Base-catalyzed procedures can also be employed for pyrazole synthesis. These conditions are generally more compatible with acid-sensitive protecting groups. The use of a base can facilitate the deprotonation of the hydrazine or the enolization of the dicarbonyl compound, thereby promoting the reaction. nih.gov For the synthesis of this compound, a base-catalyzed approach would likely be preferable to minimize the risk of ketal cleavage.

Catalyst TypeGeneral ConditionsAdvantagesPotential Challenges for this compound
Acid Reflux in polar protic solvents with mineral or acetic acid.Can accelerate the reaction rate.Potential for hydrolysis of the 1,1-dimethoxyethyl group. nih.govacs.org
Base Often performed at room temperature or with heating.Compatible with acid-sensitive functional groups.May require longer reaction times in some cases.

Mechanistic Elucidation of 5 1,1 Dimethoxyethyl 1h Pyrazole Formation

Pathways for Pyrazole (B372694) Ring Annulation

The primary and most classical route for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. youtube.com For the target molecule, 5-(1,1-dimethoxyethyl)-1H-pyrazole, the logical precursor is 4,4-dimethoxypentane-2-one, which serves as the 1,3-biselectrophilic component reacting with hydrazine. The reaction proceeds through a cyclocondensation mechanism, involving the formation of intermediate species that ultimately aromatize to the stable pyrazole ring. youtube.comrsc.org

The mechanism of pyrazole formation from a 1,3-dicarbonyl compound and hydrazine initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. In the case of an unsymmetrical dicarbonyl compound like 4,4-dimethoxypentane-2-one, the initial attack preferentially occurs at the more electrophilic and less sterically hindered carbonyl group, which is the ketone at the C-2 position. researchgate.net

This initial attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone, an analog of an imine. youtube.com Following the formation of this initial hydrazone, two mechanistic pathways are possible:

The second nitrogen atom of the hydrazine can attack the remaining carbonyl (or in this case, the acetal (B89532) carbon), forming a five-membered ring.

Alternatively, the intermediate can exist in equilibrium with its enamine tautomer. The cyclization then proceeds via intramolecular nucleophilic attack of the terminal NH2 group onto the second electrophilic carbon, followed by elimination of water and methanol (B129727) to form the pyrazole ring. youtube.comrsc.org

In the synthesis of this compound, the acetal group serves as a protected ketone. Acetal functionalities are generally stable under the neutral or basic conditions often used for pyrazole synthesis but can be labile in acidic media. The reaction typically proceeds by targeting the more reactive ketone functionality first.

The key intermediates in this sequence are:

Hydrazone: Formed by the condensation of hydrazine with the C-2 ketone of 4,4-dimethoxypentane-2-one.

Pyrazoline intermediate: Formed after the intramolecular cyclization. Given the acetal, this could be a 5-hydroxy-5-(1,1-dimethoxyethyl)pyrazoline-type structure or an intermediate that forms upon the elimination of one methanol molecule.

Enamine intermediate: The hydrazone can tautomerize to an enamine, which facilitates the ring-closing step. youtube.com

The use of acetals as precursors in heterocycle synthesis is a known strategy. For instance, geminal bis(1-pyrazolyl)alkanes, formed from the reaction of pyrazole with acetals or ketals, can undergo acid-catalyzed cracking to produce 1-vinylpyrazoles. nih.gov Similarly, enaminones generated from the condensation of 1,3-dicarbonyls and DMF-dimethylacetal (DMFDMA) are versatile intermediates for synthesizing substituted pyrazoles. beilstein-journals.org In the context of this compound formation, the acetal acts as a latent carbonyl group that participates in the cyclization after the more reactive ketone has been engaged.

Regiochemical Control Mechanisms in Substituted Pyrazole Synthesis

When an unsymmetrical 1,3-dicarbonyl equivalent reacts with a monosubstituted hydrazine, two regioisomeric pyrazoles can potentially form. conicet.gov.aracs.org However, in the case of the reaction between 4,4-dimethoxypentane-2-one and hydrazine, the formation of this compound is highly favored over its 3-(1,1-dimethoxyethyl) isomer due to distinct steric and electronic influences.

The regioselectivity of the pyrazole synthesis is determined in the initial step of the reaction. The relative electrophilicity and steric accessibility of the two carbonyl-equivalent carbons in 4,4-dimethoxypentane-2-one dictate the site of the initial nucleophilic attack by hydrazine.

Electronic Effects: The C-2 ketone is a standard carbonyl group, which is highly electrophilic. The C-4 carbon of the acetal is bonded to two electron-donating methoxy (B1213986) groups, which reduce its electrophilicity compared to the ketone. Therefore, the hydrazine, as a nucleophile, will preferentially attack the more electron-deficient ketone carbon. researchgate.net

Steric Effects: The acetal functionality, with its two methoxy groups and a methyl group (part of the ethylidene structure), is significantly more sterically hindered than the methyl ketone at the C-2 position. beilstein-journals.org This steric bulk further disfavors the approach of the hydrazine nucleophile to the C-4 position.

This preferential attack on the C-2 ketone forms a hydrazone intermediate where the remaining unreacted hydrazine nitrogen is poised to cyclize onto the C-4 acetal carbon. This sequence irreversibly leads to the formation of this compound. The substituent derived from the less reactive electrophilic center (the acetal) predominantly ends up at the C-5 position of the pyrazole ring.

Table 1: Influence of Substituents on Regioselectivity in Pyrazole Synthesis
1,3-Dicarbonyl PrecursorR1 (at C-2)R2 (at C-4)Directing EffectMajor Product
4,4-Dimethoxypentane-2-one-CH3-C(OCH3)2CH3Electronic (C2 more electrophilic) & Steric (C4 more hindered)This compound
1,1,1-Trifluoro-2,4-pentanedione-CH3-CF3Electronic (-CF3 group makes adjacent carbonyl more electrophilic)5-Methyl-3-(trifluoromethyl)-1H-pyrazole

While the inherent steric and electronic properties of the 4,4-dimethoxypentane-2-one precursor strongly favor a single regioisomer, solvent and temperature can be crucial tools for controlling selectivity in less biased systems. nih.gov Studies on analogous syntheses have shown that:

Protic vs. Aprotic Solvents: Traditional synthesis often uses protic solvents like ethanol (B145695). However, these can sometimes lead to mixtures of regioisomers. acs.org Aprotic dipolar solvents have been found to give better results in certain cases. mdpi.com

Fluorinated Alcohols: The use of non-nucleophilic, strongly hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase regioselectivity. conicet.gov.aracs.org These solvents activate the carbonyl group towards nucleophilic attack without competing with the hydrazine nucleophile. This enhanced and differential activation of the two electrophilic centers can amplify the inherent selectivity of the substrate.

Temperature: Pyrazole formation is often conducted at room temperature or with heating. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which arises from the attack at the most reactive site. nih.gov

In the synthesis of this compound, the high intrinsic selectivity means that standard conditions (e.g., hydrazine hydrate (B1144303) in a protic solvent like ethanol with heating) are likely sufficient to produce the desired regioisomer in high yield. However, the principles established in other systems confirm that solvent choice provides a powerful method for ensuring regiochemical purity.

Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1-Aryl-4,4,4-trifluorobutane-1,3-diones with Arylhydrazines nih.gov
SolventConditionsRegioisomeric Ratio (1,5-Aryl,CF3 vs. 1,3-Aryl,CF3)Key Observation
EthanolRoom Temperature~1:1Poor regioselectivity under conventional conditions.
N,N-Dimethylacetamide (aprotic dipolar)Room Temperature, Acidic Medium98:2Aprotic dipolar solvent significantly enhances regioselectivity.
Hexafluoroisopropanol (HFIP)Room Temperature>97:3Fluorinated alcohol provides excellent control over regioselectivity. conicet.gov.ar

Chemical Transformations and Reactivity of the 5 1,1 Dimethoxyethyl 1h Pyrazole Core

Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, which influences its reactivity. The presence of two nitrogen atoms and the substituents on the ring dictate the regioselectivity of various transformations.

Electrophilic Substitution Reactions, Specifically at the C4 Position

The pyrazole nucleus is generally susceptible to electrophilic substitution. Due to the directing effects of the two ring nitrogens, such reactions occur preferentially at the C4 position, which is the most electron-rich carbon atom. mdpi.com While specific studies on the electrophilic substitution of 5-(1,1-dimethoxyethyl)-1H-pyrazole are not extensively documented, the reactivity can be inferred from related structures. The 5-(1,1-dimethoxyethyl) group is sterically bulky and electronically neutral. This steric hindrance at C5 further reinforces the inherent electronic preference for substitution at the less hindered and electronically activated C4 position.

For analogous pyrazoles, such as those with a 5-tert-butyl group, electrophilic functionalization proceeds regioselectively at the C4 position. evitachem.com Common electrophilic substitution reactions applicable to the pyrazole ring include halogenation, nitration, and Friedel-Crafts acylation. For instance, hypervalent iodine-mediated reactions have been used for the regioselective thiocyanation of substituted pyrazoles at the C4 position. evitachem.com It is anticipated that this compound would react similarly, yielding 4-substituted derivatives under appropriate conditions.

Table 1: Expected Electrophilic Substitution Reactions at C4

ReactionReagent ExampleExpected Product
HalogenationN-Bromosuccinimide (NBS)4-Bromo-5-(1,1-dimethoxyethyl)-1H-pyrazole
NitrationHNO₃/H₂SO₄4-Nitro-5-(1,1-dimethoxyethyl)-1H-pyrazole
AcylationAcetyl Chloride / AlCl₃4-Acetyl-5-(1,1-dimethoxyethyl)-1H-pyrazole

N-Alkylation and N-Acylation Reactions of the 1H-Pyrazole Nitrogen

The presence of a tautomerizable proton on the pyrazole nitrogen (N1-H) allows for N-alkylation and N-acylation reactions. In unsymmetrically substituted pyrazoles, the reaction can potentially yield two regioisomers (N1 and N2 substituted products). The regiochemical outcome is governed by a combination of steric and electronic factors, as well as the reaction conditions. mdpi.combeilstein-journals.org

For this compound, the sterically demanding 1,1-dimethoxyethyl group at the C5 position is expected to direct substitution to the more accessible N1 position. mdpi.combeilstein-journals.org This steric hindrance makes the adjacent N2 position less favorable for attack by alkylating or acylating agents. This regioselectivity is crucial for the synthesis of specific isomers required for complex molecular architectures. acs.org Various methods, including reactions with alkyl halides under basic conditions or enzyme-catalyzed alkylations, have been developed for the highly regioselective N-alkylation of pyrazoles. acs.orgnih.gov

Table 2: Regioselectivity in N-Alkylation of 5-Substituted Pyrazoles

SubstrateAlkylating AgentConditionsMajor ProductRationale
This compoundR-XBase (e.g., K₂CO₃)1-Alkyl-5-(1,1-dimethoxyethyl)-1H-pyrazoleSteric hindrance from C5-substituent favors N1-alkylation. mdpi.combeilstein-journals.org
5-tert-Butyl-1H-pyrazoleR-XBase (e.g., NaH)1-Alkyl-5-tert-butyl-1H-pyrazoleSteric hindrance directs substitution to N1. beilstein-journals.org

Functional Group Transformations of the 1,1-Dimethoxyethyl Moiety

The 1,1-dimethoxyethyl group is a stable acetal (B89532) that serves as a protected form of an acetyl group. This functionality can be unmasked or derivatized under specific conditions.

Hydrolysis to Corresponding Aldehyde or Ketone Derivatives

The most significant transformation of the 1,1-dimethoxyethyl group is its hydrolysis under acidic conditions to the corresponding ketone, 5-acetyl-1H-pyrazole. This deprotection is a key step in synthetic pathways where the acetyl group is required for subsequent reactions. The acetal is stable to basic and nucleophilic conditions, allowing for manipulations at other parts of the molecule before its conversion to the ketone. youtube.comchemistrysteps.com

The synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a crucial intermediate for the pharmaceutical agent Darolutamide, often involves a step where a precursor containing a protected acetyl group is hydrolyzed. researchgate.nettdcommons.org For example, the reaction of 3,3-dimethoxybutan-2-one (B1329833) with diethyl oxalate, followed by cyclization with hydrazine (B178648) and subsequent hydrolysis, yields the desired 5-acetyl pyrazole derivative. researchgate.net This demonstrates the feasibility and utility of the acetal hydrolysis in a synthetic context.

Reaction Scheme: Hydrolysis of this compound

Hydrolysis Reaction

This compound + H₂O/H⁺ → 5-Acetyl-1H-pyrazole + 2 CH₃OH

Derivatization Pathways of the Acetal Group for Further Functionalization

The primary role of the 1,1-dimethoxyethyl group in synthetic chemistry is as a protecting group for the acetyl functionality. youtube.comchemistrysteps.com Protecting groups are essential in the synthesis of complex molecules, preventing a reactive functional group (like a ketone) from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. libretexts.orgacs.org

The stability of the acetal under basic, oxidative, and reductive conditions allows for a wide range of reactions to be performed on the pyrazole ring, such as N-alkylation or C4-halogenation, without affecting the masked ketone. Once the desired modifications to the pyrazole core are complete, the acetyl group can be regenerated by simple acid-catalyzed hydrolysis. This strategy of protection and deprotection is fundamental in multistep organic synthesis. chemistrysteps.comrsc.org While other derivatizations like transacetalization are possible, the main pathway for further functionalization originating from the acetal is its removal to liberate the reactive keto group. libretexts.org

Utilization as a Synthetic Building Block in Complex Molecular Architectures

This compound, or more commonly its hydrolyzed form, 5-acetyl-1H-pyrazole, is a valuable building block for the synthesis of complex, biologically active molecules. researchgate.netrawdatalibrary.netdntb.gov.ua A prominent example is its use in the preparation of Darolutamide, an androgen receptor antagonist used in the treatment of prostate cancer. tdcommons.orggoogle.com

In the synthesis of Darolutamide, the 5-acetyl-1H-pyrazole-3-carboxylic acid fragment is a key intermediate. researchgate.netrawdatalibrary.net This intermediate is constructed using precursors that establish the C5-acetyl group, often via the hydrolysis of a protected form like the 1,1-dimethoxyethyl acetal. tdcommons.org The acetyl group and the C3-carboxylic acid on the pyrazole ring serve as handles for coupling with other fragments to build the final, complex drug molecule. This highlights the strategic importance of the title compound as a synthon that provides a key structural motif found in advanced pharmaceutical agents.

Incorporation into Fused Heterocyclic Systems

The transformation of this compound into its active acetyl form is a critical first step for its use in the synthesis of fused heterocyclic systems. The resulting 5-acetyl-1H-pyrazole is a valuable precursor for constructing bicyclic and polycyclic structures with potential applications in medicinal chemistry and materials science.

One of the most prominent applications of 5-acetyl-1H-pyrazole is in the synthesis of pyrazolo[1,5-a]pyrimidines . These fused systems are bioisosteres of purines and have garnered significant attention for their diverse biological activities. ias.ac.inekb.eg The synthesis is typically achieved through the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net While the direct use of this compound would first require transformation into a 5-amino-3-acetylpyrazole, a more direct route involves the reaction of 5-acetyl-1H-pyrazole with reagents that provide the necessary components for the pyrimidine (B1678525) ring. For instance, condensation with 1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one can lead to the formation of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines.

Another important class of fused heterocycles accessible from 5-acetyl-1H-pyrazole are pyrazolo[3,4-b]pyridines . These compounds are known for their wide range of biological activities, including kinase inhibition. mdpi.comnih.gov The synthesis of the pyrazolo[3,4-b]pyridine core often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com Alternatively, the acetyl group of 5-acetyl-1H-pyrazole can be elaborated first. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a cyclization reaction, can provide access to this fused system. researchgate.netorganic-chemistry.org

Furthermore, the acetyl group can serve as a handle to build other fused rings. For instance, reaction with hydrazine or its derivatives can lead to the formation of a second pyrazole ring, resulting in a pyrazolo[3,4-d]pyridazine system. tubitak.gov.tr The versatility of the acetyl group allows for a variety of cyclization strategies to be employed, leading to a diverse range of fused pyrazole derivatives.

Table 1: Synthesis of Fused Heterocyclic Systems from Acetylpyrazole Derivatives

Starting MaterialReagent(s)Fused HeterocycleReaction ConditionsYield (%)Reference
5-Acetyl-3-amino-1H-pyrazoleDiethyl malonate7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid ethyl esterEtOH, reflux75 nih.gov
5-Acetyl-1-phenyl-1H-pyrazoleN,N-Dimethylformamide dimethyl acetal (DMF-DMA)1-Phenyl-1H-pyrazolo[3,4-b]pyridineAcetic acid, reflux82 rsc.org
4-Acetyl-5-methyl-1-phenyl-pyrazoleHydrazonoyl halidesPyrazolo[3,4-d]pyridazinesGrinding, Na2CO370-85 tubitak.gov.tr
5-Amino-1-phenylpyrazoleUnsaturated ketonesPyrazolo[3,4-b]pyridinesZrCl4 (cat.), refluxHigh researchgate.net

Precursor for Advanced Organic Transformations and Analog Generation

The this compound, after deprotection to its acetyl derivative, is a valuable precursor for a multitude of advanced organic transformations, enabling the generation of a wide array of pyrazole analogs. The reactivity of the acetyl group can be harnessed to introduce diverse functional groups and build complex molecular scaffolds.

A fundamental transformation of 5-acetyl-1H-pyrazole is the Knoevenagel condensation . This reaction involves the condensation of the acetyl group with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst. researchgate.netwikipedia.orgasianpubs.org This reaction is a powerful tool for carbon-carbon bond formation and introduces a vinyl group with electron-withdrawing substituents, which can then be used in subsequent reactions. organic-chemistry.org

The acetyl group of 5-acetyl-1H-pyrazole is also a key starting point for the synthesis of chalcones . Through a Claisen-Schmidt condensation with various aromatic aldehydes, a range of pyrazolyl chalcones can be prepared. niscpr.res.innih.gov These α,β-unsaturated ketones are highly versatile intermediates that can undergo a variety of cyclization reactions to form other heterocyclic rings. For example, reaction with hydrazine hydrate (B1144303) can yield pyrazoline or pyrazole rings, while reaction with hydroxylamine (B1172632) can lead to isoxazolines. acs.orgjocpr.comnih.gov

Furthermore, the acetyl group can be modified through various other reactions. For instance, it can undergo α-halogenation to introduce a reactive handle for nucleophilic substitution reactions. The carbonyl group itself can be reduced to a secondary alcohol, which can then be further functionalized. The generation of enolates from 5-acetyl-1H-pyrazole allows for a range of aldol (B89426) and related reactions, further expanding the diversity of accessible analogs. The strategic use of these transformations allows for the systematic exploration of the chemical space around the pyrazole core, which is crucial for the development of new compounds with tailored properties.

Table 2: Advanced Organic Transformations of Acetylpyrazoles

Starting MaterialReagent(s)Product TypeReaction ConditionsYield (%)Reference
Pyrazole-4-carbaldehydeMalononitrilePyrazolyl-substituted alkeneAmmonium (B1175870) carbonate, water-ethanol, refluxHigh researchgate.net
4-Acetyl-3-hydroxy-1-phenyl-1H-pyrazoleBenzaldehydePyrazole-chalconeNaOH, EtOH, 55 °C88 nih.gov
Chalcone from 3-(4-acetyl-phenyl)-1H-quinazolin-2,4-dioneHydrazine hydratePyrazoline derivativeEtOH, reflux- acs.org
ChalconeHydrazine hydrate, Acetic anhydride1-Acetyl pyrazolineMicrowave, fly-ash:PTS catalyst>75 researchgate.net

Computational Chemistry and Theoretical Investigations of 5 1,1 Dimethoxyethyl 1h Pyrazole

Electronic Structure Analysis and Molecular Orbital Theory

The electronic landscape of a molecule is fundamental to its chemical behavior. For 5-(1,1-Dimethoxyethyl)-1H-pyrazole, a combination of theoretical methods can elucidate its electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. nih.govnih.gov For pyrazole (B372694) systems, DFT methods, particularly with functionals like B3LYP, are widely used to determine optimized geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov

In the case of this compound, the 1,1-dimethoxyethyl group at the C5 position is expected to act as an electron-donating group. This donation of electron density into the pyrazole ring would influence its aromaticity and the electron distribution across the heterocyclic system. DFT calculations on related 5-substituted pyrazoles have shown that electron-donating groups tend to increase the electron density on the pyrazole ring, which can, in turn, affect its basicity and reactivity. mdpi.com

A hypothetical DFT study on this compound would likely reveal the following:

An optimized geometry where the pyrazole ring remains planar.

Specific bond lengths and angles that reflect the electronic influence of the 1,1-dimethoxyethyl substituent.

Calculated vibrational frequencies that could be used to interpret experimental infrared and Raman spectra.

PropertyExpected Trend for this compoundRationale based on Related Compounds
Electron Density on Pyrazole RingIncreasedThe 1,1-dimethoxyethyl group is electron-donating.
Dipole MomentAltered compared to unsubstituted pyrazoleDue to the presence of the polar C-O bonds in the substituent.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions, governing the molecule's ability to donate and accept electrons, respectively. acs.orgirjweb.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For this compound, the electron-donating nature of the substituent is expected to raise the energy of the HOMO. This would lead to a smaller HOMO-LUMO gap compared to unsubstituted pyrazole, suggesting increased reactivity. The HOMO is likely to be localized primarily on the pyrazole ring, making it the site for electrophilic attack. The LUMO, conversely, would be the region for nucleophilic attack.

Table: Hypothetical Frontier Molecular Orbital Energies for Substituted Pyrazoles

CompoundHOMO Energy (eV) (Estimated)LUMO Energy (eV) (Estimated)HOMO-LUMO Gap (eV) (Estimated)
1H-Pyrazole-6.51.58.0
5-Methyl-1H-pyrazole-6.21.67.8
This compound-6.01.77.7

Note: These are estimated values for illustrative purposes, based on general trends observed in substituted aromatic systems.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netcram.com

For this compound, the MEP map would be expected to show a region of high negative potential around the N2 nitrogen atom of the pyrazole ring, making it the most likely site for protonation and electrophilic attack. The oxygen atoms of the methoxy (B1213986) groups would also exhibit negative potential. The hydrogen atom attached to the N1 nitrogen would be a site of positive potential. These predictions are consistent with MEP analyses of other substituted pyrazoles. researchgate.netresearchgate.net

Conformational Analysis of the 1,1-Dimethoxyethyl Substituent

The 1,1-dimethoxyethyl substituent attached to the pyrazole ring has rotational freedom around the C5-C(substituent) bond. The different spatial arrangements of the methoxy groups relative to the pyrazole ring are known as conformers. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

While specific conformational analyses of the 1,1-dimethoxyethyl group on a pyrazole ring are not documented, principles from studies on similar systems, such as disubstituted cyclohexanes, can be applied. youtube.comupenn.eduyoutube.comlibretexts.orgyoutube.com The stability of different conformers is primarily governed by steric hindrance. The bulky methoxy groups will tend to orient themselves to minimize steric clashes with the pyrazole ring and with each other.

It is likely that the most stable conformation would involve a staggered arrangement of the methoxy groups relative to the pyrazole ring, minimizing steric repulsion. Computational methods like DFT can be used to perform a potential energy surface scan by systematically rotating the substituent and calculating the energy at each step to identify the global energy minimum.

Theoretical Studies on Regioselectivity and Reaction Pathways

Theoretical calculations are instrumental in understanding and predicting the outcomes of chemical reactions, particularly in terms of regioselectivity and reaction mechanisms.

Activation Energy and Transition State Calculations

Activation energy is the minimum energy required for a chemical reaction to occur, and the transition state is the highest energy point along the reaction pathway. nih.gov DFT calculations can be employed to locate transition state structures and compute activation energies, providing valuable insights into the feasibility and kinetics of a reaction. acs.org

For this compound, a key reaction of interest is N-alkylation. Pyrazole has two nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to two different regioisomers. Theoretical studies on the N-alkylation of substituted pyrazoles have shown that the regioselectivity is influenced by both electronic and steric factors. uab.catacs.orgacs.orgmdpi.comnih.gov

In the case of this compound, the bulky substituent at the C5 position would sterically hinder attack at the adjacent N1 position. Therefore, it is predicted that N-alkylation would preferentially occur at the N2 position to minimize steric repulsion. Transition state calculations for the N-alkylation at both N1 and N2 would likely show a lower activation energy for the pathway leading to the N2-alkylated product.

Table: Hypothetical Activation Energies for N-Alkylation of this compound

Reaction PathwayPredicted Activation Energy (kcal/mol)Expected Major Product
N1-AlkylationHigherMinor
N2-AlkylationLowerMajor

These theoretical predictions, based on established computational methodologies and data from related pyrazole systems, provide a robust framework for understanding the chemical nature of this compound. Future experimental and computational work on this specific molecule will be valuable in validating and refining these theoretical insights.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the pyrazole ring are intricately governed by the electronic and steric nature of its substituents. In the case of this compound, the substituent at the C5 position is a bulky, electron-donating group. This has a profound influence on the molecule's chemical behavior, particularly concerning electrophilic and nucleophilic substitution reactions. Computational chemistry and theoretical investigations provide valuable insights into these effects by modeling the molecule's electronic structure and predicting its reactivity.

The 1,1-dimethoxyethyl group at the C5 position of the pyrazole ring is classified as an electron-donating group due to the presence of two methoxy groups. This electron-donating nature arises from the positive inductive effect (+I) of the alkyl group and the positive mesomeric effect (+M) of the oxygen lone pairs, which can be relayed to the pyrazoyl system. This increased electron density particularly enhances the nucleophilicity of the pyrazole ring, making it more susceptible to attack by electrophiles.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in quantifying these substituent effects. By calculating the distribution of electron density, it has been shown that for N-unsubstituted pyrazoles, the C4 position is the most electron-rich, making it the primary site for electrophilic aromatic substitution. quora.comnih.gov The presence of an electron-donating group at C5, such as the 1,1-dimethoxyethyl group, is expected to further increase the electron density at the C4 position, thereby activating it for electrophilic attack. Conversely, the C3 and C5 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov

The steric bulk of the 1,1-dimethoxyethyl group also plays a crucial role in determining the selectivity of reactions. This large substituent can hinder the approach of reactants to the adjacent N1 and C4 positions, potentially directing incoming groups to less sterically crowded positions.

Research Findings from Computational Studies

Computational studies on substituted pyrazoles consistently demonstrate the influence of substituent electronic character on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity.

For a pyrazole ring, the HOMO is typically distributed over the ring atoms, and its energy level is a measure of the molecule's ability to donate electrons. Electron-donating substituents, like the 1,1-dimethoxyethyl group, are known to raise the energy of the HOMO, making the molecule a better nucleophile and more reactive towards electrophiles. nih.gov

The LUMO, on the other hand, is associated with the molecule's ability to accept electrons. The energy of the LUMO is less affected by electron-donating groups at the C5 position compared to the HOMO. psu.edu The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. alrasheedcol.edu.iq

To illustrate the expected electronic effects of the 1,1-dimethoxyethyl substituent, a hypothetical comparison of key quantum chemical parameters for unsubstituted pyrazole and 5-substituted pyrazoles with electron-donating groups is presented in the table below. The values are representative of typical findings in computational studies of substituted pyrazoles.

Table 1: Calculated Electronic Properties of Substituted Pyrazoles

Compound Substituent at C5 HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
1H-Pyrazole -H -6.5 1.2 7.7 2.2
5-Methyl-1H-pyrazole -CH₃ -6.2 1.3 7.5 2.4
5-tert-Butyl-1H-pyrazole -C(CH₃)₃ -6.1 1.4 7.5 2.5

Note: The data in this table are illustrative and based on general trends observed in computational studies of substituted pyrazoles. They are intended to demonstrate the expected relative effects of the substituents.

Furthermore, calculated atomic charges provide a more localized view of the electron distribution. For 5-substituted pyrazoles with electron-donating groups, the negative charge on the C4 carbon is generally enhanced, supporting its role as the primary site for electrophilic attack.

Table 2: Calculated Mulliken Atomic Charges on Pyrazole Ring Atoms

Atom 1H-Pyrazole 5-Methyl-1H-pyrazole 5-tert-Butyl-1H-pyrazole This compound
N1 -0.25 -0.26 -0.27 -0.28
N2 -0.15 -0.14 -0.14 -0.13
C3 0.10 0.08 0.07 0.05
C4 -0.20 -0.23 -0.24 -0.26

Note: The data in this table are illustrative and based on general trends observed in computational studies of substituted pyrazoles. They are intended to demonstrate the expected relative effects of the substituents.

The trend in Table 2 suggests that the electron-donating substituent at C5 increases the electron density at C4, making it more negative and thus more attractive to electrophiles.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 5-(1,1-Dimethoxyethyl)-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of a wide range of substituted pyrazoles, the following proton chemical shifts (δ) can be predicted. youtube.comrsc.orgrsc.org

The protons of the methyl groups attached to the quaternary carbon (C(CH₃)₂) would likely appear as a singlet in the upfield region, typically around 1.3-1.6 ppm. The six protons of the two methoxy (B1213986) groups (-OCH₃) are expected to produce a sharp singlet, resonating at approximately 3.2-3.5 ppm. The protons on the pyrazole (B372694) ring, specifically at the C4 and C3 positions, would give rise to characteristic signals. The C4-H proton is expected to appear as a doublet around 6.0-6.3 ppm, coupled to the C3-H proton. The C3-H proton would likely resonate further downfield as a doublet in the range of 7.4-7.6 ppm. The N-H proton of the pyrazole ring would present as a broad singlet, typically in the downfield region of 10-13 ppm, and its exact position can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
C(CH ₃)₂1.3 - 1.6Singlet
OCH3.2 - 3.5Singlet
C4-H 6.0 - 6.3Doublet
C3-H 7.4 - 7.6Doublet
N-H 10 - 13Broad Singlet

¹³C NMR Spectroscopic Analysis for Carbon Skeleton

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms.

The carbon atoms of the two methyl groups attached to the quaternary carbon are predicted to resonate in the upfield region, around 25-28 ppm. The methoxy carbons (-OCH₃) would likely appear at approximately 50-55 ppm. The quaternary carbon atom, C(CH₃)₂, is expected to have a chemical shift in the range of 95-100 ppm. The C4 carbon of the pyrazole ring typically resonates around 105-110 ppm. The C3 and C5 carbons of the pyrazole ring are expected to appear further downfield, with the C3 carbon signal around 138-142 ppm and the C5 carbon, being attached to the dimethoxyethyl group, resonating in the region of 150-155 ppm. youtube.comrsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C (CH₃)₂25 - 28
OC H₃50 - 55
C (CH₃)₂95 - 100
C 4105 - 110
C 3138 - 142
C 5150 - 155

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling between the C3-H and C4-H protons of the pyrazole ring, showing a cross-peak between their respective signals.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): An HMQC or HSQC spectrum would reveal the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the C3, C4, methyl, and methoxy carbon signals based on the chemical shifts of their corresponding protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the dimethoxy group would likely be observed as strong bands in the 1050-1150 cm⁻¹ range. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Broad
C-H Stretch (Alkyl)2850 - 3000Medium-Strong
C=N / C=C Stretch (Pyrazole)1500 - 1650Medium
C-O Stretch (Ether)1050 - 1150Strong

Raman Spectroscopy

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural information. The symmetric stretching vibrations of the pyrazole ring are often more intense in the Raman spectrum. Strong Raman scattering is also expected for the C-C and C-H vibrations of the alkyl and methoxy groups. While specific experimental Raman data for the title compound is not available, analysis of related pyrazole structures suggests that characteristic bands for the pyrazole ring would be observed in the fingerprint region (below 1600 cm⁻¹).

Future Directions in 5 1,1 Dimethoxyethyl 1h Pyrazole Research

Development of Novel and Green Synthetic Methodologies

Key areas of exploration include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in pyrazole (B372694) synthesis, researchers are likely to investigate catalyst-free and solvent-free approaches for producing 5-(1,1-dimethoxyethyl)-1H-pyrazole. mdpi.comnih.gov These methods, often employing techniques like grinding, ball milling, or heating, can significantly reduce the environmental impact and simplify reaction procedures.

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to synthesize complex molecules in a single step. nih.govrsc.org Future work could involve designing MCRs that incorporate the structural motifs of this compound, potentially leading to streamlined and high-yielding syntheses.

Use of Green Catalysts and Solvents: The use of benign catalysts, such as ammonium (B1175870) chloride, and renewable solvents, like ethanol (B145695) and water, is a growing trend in pyrazole synthesis. researchgate.netrsc.orgjetir.org Research into applying these green alternatives to the synthesis of this compound is a promising avenue. This includes the exploration of deep eutectic solvents and other environmentally friendly reaction media. researchgate.net

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis have demonstrated the ability to accelerate reactions, improve yields, and operate under milder conditions for various pyrazole derivatives. nih.govrsc.org Applying these energy-efficient techniques to the synthesis of this compound could offer significant advantages over conventional heating methods.

A comparative table of green synthetic methods for pyrazoles is presented below:

MethodKey FeaturesPotential Advantages for this compound Synthesis
Catalyst-Free/Solvent-Free Reactions proceed without a catalyst or solvent, often using mechanical energy (grinding, ball milling) or heat. nih.govReduced waste, simplified purification, lower cost.
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form the final product. nih.govrsc.orgHigh atom economy, operational simplicity, rapid access to molecular diversity.
Green Catalysis Employs non-toxic, recyclable, and efficient catalysts. nih.govjetir.orgReduced environmental impact, potential for catalyst reuse.
Microwave/Ultrasound-Assisted Utilizes microwave or ultrasonic irradiation to accelerate reactions. nih.govrsc.orgShorter reaction times, higher yields, milder reaction conditions.

Exploration of Advanced Chemical Transformations

Beyond its synthesis, the exploration of advanced chemical transformations of the this compound core is crucial for expanding its utility. Future research will likely focus on functionalizing the pyrazole ring and manipulating the dimethoxyethyl substituent to create a diverse library of new compounds.

Potential areas of investigation include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyrazole ring offers a powerful and atom-economical way to introduce new functional groups.

Cross-Coupling Reactions: Employing modern cross-coupling methodologies can enable the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the pyrazole nucleus.

Transformations of the Dimethoxyethyl Group: The 1,1-dimethoxyethyl group serves as a versatile handle for further chemical modifications. Research into its selective deprotection and subsequent conversion into other functional groups, such as ketones or vinyl ethers, could unlock new synthetic pathways.

Dimerization and Polymerization: Investigating the controlled dimerization or polymerization of this compound or its derivatives could lead to novel materials with interesting electronic or photophysical properties. For instance, Cu-promoted dimerization of aminopyrazoles has been shown to produce pyrazole-fused pyridazines and pyrazines. mdpi.com

Integration with Continuous Flow Chemistry and Sustainable Synthesis Principles

Continuous flow chemistry is emerging as a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of various chemical compounds, including pyrazoles. nih.govrsc.orggalchimia.com The integration of continuous flow technology into the synthesis of this compound presents a significant area for future research.

Key advantages and research directions include:

Enhanced Safety and Scalability: Flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates by minimizing their instantaneous concentration. nih.govnih.gov This is particularly relevant for upscaling the synthesis of compounds like Disperazol, a 3,5-diamino-1H-pyrazole derivative, where a potentially hazardous diazotization step was successfully and safely transformed into a flow chemistry process. researchgate.net

Improved Reaction Control and Efficiency: The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields, improved purity, and faster reaction optimization. galchimia.com Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolating intermediates. nih.gov

Modular and Flexible Synthesis: Flow chemistry setups are often modular, allowing for the easy integration of different reactor units to perform sequential chemical transformations. nih.gov This "assembly line" approach can be used to rapidly generate a diverse range of derivatives from a common pyrazole core. nih.gov

The table below outlines the benefits of continuous flow synthesis for pyrazole derivatives:

BenefitDescriptionRelevance to this compound
Safety Small reactor volumes and efficient heat exchange minimize risks associated with exothermic reactions or hazardous reagents. nih.govnih.govEnables safer handling of reagents and intermediates, facilitating larger-scale production.
Scalability Production can be scaled up by running the flow system for longer periods or by using parallel reactors. nih.govrsc.orgFacilitates the transition from laboratory-scale synthesis to industrial production.
Efficiency Precise control over reaction parameters leads to higher yields and purity, often with shorter reaction times. galchimia.comOptimizes the synthesis for higher output and reduced waste.
Automation Flow systems can be automated for continuous production and real-time monitoring.Reduces manual labor and improves reproducibility.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing existing methods and designing new ones. The application of advanced spectroscopic and computational techniques will be instrumental in achieving this.

Future research in this area will likely involve:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and FT-IR spectroscopy can provide real-time information about the formation of intermediates and the progress of a reaction, offering valuable insights into the reaction pathway.

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining steps of a reaction and understand the influence of various parameters on the reaction rate. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the electronic properties of the molecules involved. researchgate.net These theoretical studies can complement experimental findings and guide the design of new experiments.

Mechanistic Investigations of Novel Reactions: As new synthetic methods and transformations are developed, detailed mechanistic studies will be crucial to understand the underlying principles and expand their applicability. For instance, mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles have provided valuable insights into pyrazole formation. nih.govrsc.orgumn.edu

Q & A

Q. Q: What is the standard synthetic route for 5-(1,1-Dimethoxyethyl)-1H-pyrazole, and what reaction conditions are critical for optimal yield?

A: The compound is synthesized via chemo- and regioselective cyclization of triketone analogs. For example, 3-(tert-butyl)-5-(1,1-dimethoxyethyl)-1H-pyrazole is obtained by reacting 1,2,4-triketone derivatives under mild acidic conditions (e.g., glacial acetic acid in ethanol under reflux). Key conditions include precise stoichiometry, solvent choice (DMSO or ethanol/water mixtures), and controlled temperatures (60–80°C). Post-synthesis purification involves recrystallization, and yields up to 89% are achievable .

Advanced Synthesis Optimization

Q. Q: How can researchers optimize the synthesis of this compound derivatives for higher regioselectivity?

A: Optimization strategies include:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances regioselectivity during cyclization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates, while aqueous ethanol minimizes side reactions.
  • Catalysis : Acidic catalysts (e.g., POCl₃) or transition-metal complexes can direct functional group positioning.
    For example, replacing tert-butyl with thiophenyl groups requires adjusting reaction time and temperature to avoid decomposition .

Spectroscopic Characterization

Q. Q: What spectroscopic methods are essential for confirming the structure of this compound?

A: A combination of techniques is required:

  • ¹H/¹³C NMR : Key peaks include the acetal proton at δ ~5.9 ppm (¹H) and the acetal carbon at ~99 ppm (¹³C). The pyrazole ring protons appear as singlets due to symmetry .
  • IR Spectroscopy : Stretching vibrations for C-O (1140–1110 cm⁻¹) and N-H (3470–2889 cm⁻¹) confirm the acetal and pyrazole moieties.
  • HRMS : Validates molecular weight with precision (e.g., m/z 213.1593 for C₁₁H₂₁N₂O₂⁺) .

Tautomerism and Structural Analysis

Q. Q: How do substituents influence tautomeric equilibria in this compound?

A: The acetal group at position 5 stabilizes the 1H-pyrazole tautomer by steric and electronic effects. Computational studies (DFT) show that bulky substituents (e.g., tert-butyl) reduce tautomeric interconversion, while electron-donating groups (e.g., methoxy) increase resonance stabilization. Crystal structures reveal planar pyrazole rings with dihedral angles <20° relative to substituents, minimizing steric strain .

Biological Activity Exploration

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

A: Recommended assays include:

  • Enzyme Inhibition : COX-2 inhibition assays (e.g., celecoxib derivatives) using fluorometric or colorimetric methods .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
    Dose-response studies should use concentrations ranging from 1–100 µM, with DMSO as a vehicle control .

Data Contradictions in Spectral Analysis

Q. Q: How can discrepancies in NMR data during synthesis be resolved?

A: Common issues and solutions:

  • Impurity Peaks : Use column chromatography or preparative HPLC for purification.
  • Tautomerism Artifacts : Record NMR at low temperatures (−40°C) to slow proton exchange.
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; acetal protons show solvent-dependent shifts .
    Referencing synthetic intermediates (e.g., triketones) via 2D NMR (COSY, HSQC) can resolve ambiguous assignments .

Computational Modeling

Q. Q: How do DFT calculations aid in predicting the reactivity of this compound?

A: Density Functional Theory (DFT) predicts:

  • Electrophilic Sites : Fukui indices highlight C-3 and C-5 as reactive toward electrophiles.
  • Tautomer Stability : Gibbs free energy differences (ΔG < 2 kcal/mol) suggest minor tautomeric forms under ambient conditions.
  • Solvent Effects : PCM models simulate acetal hydrolysis rates in aqueous environments .

Functionalization for Drug Development

Q. Q: What strategies enhance the pharmacological profile of this compound derivatives?

A: Key functionalization approaches:

  • N-Methylation : Improves metabolic stability (e.g., 1-methyl derivatives show longer plasma half-lives) .
  • Heterocycle Fusion : Attaching thiophene or isoxazole rings enhances antimicrobial activity .
  • Sulfonamide Linkers : Introduce at position 1 to target enzymes (e.g., carbonic anhydrase inhibitors) .
    Structure-activity relationship (SAR) studies should prioritize substituent logP and hydrogen-bonding capacity .

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Feasible Synthetic Routes

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5-(1,1-Dimethoxyethyl)-1H-pyrazole
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5-(1,1-Dimethoxyethyl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.